molecular formula C4F8K2O7S2 B8002735 2,2'-Oxybis(1,1,2,2-tetrafluoroethanesulfonic acid)DI potassium salt

2,2'-Oxybis(1,1,2,2-tetrafluoroethanesulfonic acid)DI potassium salt

Cat. No.: B8002735
M. Wt: 454.4 g/mol
InChI Key: QCKMXNUNIUFDRC-UHFFFAOYSA-L
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Description

2,2’-Oxybis(1,1,2,2-tetrafluoroethanesulfonic acid)DI potassium salt is a chemical compound with the molecular formula C4H2F8K2O7S2. It is known for its unique properties, including high thermal stability and resistance to chemical degradation. This compound is used in various scientific and industrial applications due to its distinctive characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-Oxybis(1,1,2,2-tetrafluoroethanesulfonic acid)DI potassium salt typically involves the reaction of 1,1,2,2-tetrafluoroethane with sulfur trioxide to form the corresponding sulfonic acid. This intermediate is then reacted with potassium hydroxide to yield the final product. The reaction conditions often require controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as crystallization and distillation, is essential to obtain a high-purity product suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2,2’-Oxybis(1,1,2,2-tetrafluoroethanesulfonic acid)DI potassium salt undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form higher oxidation state products.

    Reduction: It can be reduced using reducing agents like hydrogen gas or metal hydrides.

    Substitution: The sulfonic acid groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines and alcohols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonate esters, while reduction can produce alcohol derivatives.

Scientific Research Applications

2,2’-Oxybis(1,1,2,2-tetrafluoroethanesulfonic acid)DI potassium salt has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Employed in biochemical assays and as a stabilizing agent for proteins and enzymes.

    Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.

    Industry: Utilized in the production of specialty chemicals, coatings, and advanced materials.

Mechanism of Action

The mechanism of action of 2,2’-Oxybis(1,1,2,2-tetrafluoroethanesulfonic acid)DI potassium salt involves its interaction with molecular targets through its sulfonic acid groups. These groups can form strong ionic bonds with various substrates, facilitating catalytic processes and stabilizing reactive intermediates. The pathways involved often include the formation of transient complexes that enhance the efficiency of chemical reactions.

Comparison with Similar Compounds

Similar Compounds

  • 1,1,2,2-Tetrafluoroethanesulfonic acid
  • 2,2’-Oxybis(1,1,2,2-tetrafluoroethanesulfonic acid)
  • Potassium 1,1,2,2-tetrafluoroethanesulfonate

Uniqueness

2,2’-Oxybis(1,1,2,2-tetrafluoroethanesulfonic acid)DI potassium salt is unique due to its high thermal stability and resistance to chemical degradation. These properties make it particularly valuable in applications requiring robust performance under extreme conditions. Additionally, its ability to form strong ionic bonds with various substrates sets it apart from other similar compounds.

Properties

IUPAC Name

dipotassium;1,1,2,2-tetrafluoro-2-(1,1,2,2-tetrafluoro-2-sulfonatoethoxy)ethanesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2F8O7S2.2K/c5-1(6,3(9,10)20(13,14)15)19-2(7,8)4(11,12)21(16,17)18;;/h(H,13,14,15)(H,16,17,18);;/q;2*+1/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCKMXNUNIUFDRC-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(F)(F)S(=O)(=O)[O-])(OC(C(F)(F)S(=O)(=O)[O-])(F)F)(F)F.[K+].[K+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4F8K2O7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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